molecular formula C19H22ClN3O3 B6452082 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 2549036-58-8

4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B6452082
CAS No.: 2549036-58-8
M. Wt: 375.8 g/mol
InChI Key: YHLZGCCFWYGVAY-UHFFFAOYSA-N
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Description

This compound, 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide, is an organic compound with potential applications in various scientific fields. Its structural complexity offers a unique platform for exploring novel reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide, one might begin with a chloropyridine derivative. The synthetic pathway usually involves:

  • A substitution reaction where the 3-chloropyridin-4-yl group is introduced.

  • Subsequent formation of the piperidine ring.

  • Coupling of the piperidine moiety with the 2-methoxyphenyl carboxamide group.

Industrial Production Methods

While specific industrial methods can vary, scalable production typically relies on optimization of each step to ensure high yield and purity. Standard reaction conditions involve controlled temperatures, specific solvents like dichloromethane, and catalysts to drive reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo redox reactions, altering the oxidation state of the nitrogen or oxygen atoms.

  • Substitution: : Halide substitution at the pyridinyl group is feasible, allowing for further functionalization.

  • Hydrolysis: : Under acidic or basic conditions, the carboxamide group can be hydrolyzed.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon, platinum oxide.

Major Products

  • Derivatives with modified functional groups depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry

  • This compound serves as a versatile intermediate for synthesizing other complex molecules.

Biology

  • In biological research, it may be used to study enzyme interactions due to its stable structure.

Medicine

Industry

  • Utilized in materials science for developing novel polymers or coatings with specific properties.

Mechanism of Action

The compound interacts with biological targets through:

  • Binding: : It may bind to specific receptors or enzymes, modulating their activity.

  • Pathway Interference: : By interacting with signaling pathways, it can alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3-chloropyridin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide

  • 4-{[(3-bromopyridin-4-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide

Uniqueness

  • The position of the chlorine atom on the pyridinyl group can significantly impact the reactivity and interaction profile of the compound, making it a unique candidate for specific applications.

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Properties

IUPAC Name

4-[(3-chloropyridin-4-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-25-18-5-3-2-4-16(18)22-19(24)23-10-7-14(8-11-23)13-26-17-6-9-21-12-15(17)20/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLZGCCFWYGVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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